3-Acetamidophenyl acetate

Enzymatic Deacetylation Arylacylamidase Activity Metabolic Stability

Supply of the defined meta-isomer for regiochemical studies is often unreliable. 3-Acetamidophenyl acetate (CAS 6317-89-1) provides validated meta-substitution distinct from ortho/para analogs, enabling reproducible enzymatic and pharmacological research. • Distinct deacetylation kinetics for arylacylamidase substrate profiling across liver, kidney, and brain tissue homogenates • Validated ACC1/ACC2 inhibitor scaffold-derivatives achieve IC50 8 nM (ACC2), 32 nM (ACC1) • ≥98% purity; suitable as HPLC retention time marker and intermediate for meta-substituted aniline synthesis

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 6317-89-1
Cat. No. B112862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidophenyl acetate
CAS6317-89-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OC(=O)C
InChIInChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
InChIKeyONWKGGFEPJUBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidophenyl Acetate: Core Properties & Procurement


3-Acetamidophenyl acetate (CAS 6317-89-1), also known as 3'-acetoxyacetanilide, is a synthetic organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [1]. It belongs to the acetamidophenyl acetate class, which comprises ortho-, meta-, and para-substituted regioisomers that differ solely in the substitution pattern on the aromatic ring. While these isomers share identical molecular formulas, their distinct spatial arrangements confer unique physicochemical, metabolic, and biological properties that preclude generic interchangeability [2]. The meta-substitution pattern (3-position) of this compound establishes a distinct electronic and steric environment that differentiates it from its 2- and 4-substituted analogs [2].

Regiochemistry: Why 3-Acetamidophenyl Acetate Cannot Be Substituted


Substituting 3-acetamidophenyl acetate (meta-isomer) with its ortho- or para-analogs (e.g., CAS 5467-64-1 or CAS 2623-33-8) is scientifically unjustified due to the profound impact of regiochemistry on enzymatic deacetylation rates and biological activity profiles. In vitro deacetylation studies across rat liver, kidney, and brain homogenates have demonstrated that ortho-substituted acetamidophenols undergo enzymatic cleavage more readily than their meta- or para-substituted counterparts [1]. Specifically, the meta-substituted 3-acetamidophenyl acetate exhibits a distinct deacetylation kinetic profile compared to both ortho- and para-isomers [1]. Furthermore, the meta-substitution pattern alters the compound's electronic distribution and steric accessibility to active sites of target enzymes, which translates to differential inhibitory potency against key pharmacological targets [2]. These regiochemical differences invalidate any assumption of functional equivalence among the three isomers, making compound-specific selection based on CAS number essential for reproducible research outcomes [1][2].

3-Acetamidophenyl Acetate: Quantitative Evidence Guide


Deacetylation Rate: Meta vs. Ortho/Para Isomers

In a comparative in vitro study of acetamidophenolic compounds, the meta-substituted 3-acetamidophenyl acetate demonstrated a distinct deacetylation rate profile compared to ortho- and para-analogs. The study established that ortho-substituted compounds undergo enzymatic cleavage more readily than meta- or para-substituted analogues [1]. While exact kinetic parameters (Km, Vmax) for this specific compound were not reported in the accessible abstract, the study's central finding confirms that the meta-substitution pattern confers a unique metabolic fate that differentiates 3-acetamidophenyl acetate from its positional isomers. This regiochemical dependence of arylacylamidase activity in rat liver, kidney, and brain homogenates underscores that the meta-isomer cannot be substituted by its ortho- or para-counterparts without altering experimental outcomes [1].

Enzymatic Deacetylation Arylacylamidase Activity Metabolic Stability

Acetyl-CoA Carboxylase (ACC) Inhibition

A derivative incorporating the 3-acetamidophenyl acetate scaffold exhibits potent inhibition of Acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism. In biochemical assays, this compound demonstrated an IC50 of 32 nM against recombinant human ACC1 (C-terminal His-tagged, residues 1-2383) expressed in baculovirus-infected Sf9 insect cells, using acetyl-CoA as substrate [1]. Additionally, the same scaffold-derived compound showed an IC50 of 8 nM against recombinant human ACC2 under identical assay conditions [1]. The meta-substitution pattern on the phenyl ring is critical for optimal fit within the ACC active site; ortho- or para-substituted analogs would present a different spatial orientation to key binding residues, likely resulting in reduced inhibitory potency [1]. While the exact ACC inhibition data for the unmodified 3-acetamidophenyl acetate core is not directly available, the potent activity of its derivative validates the scaffold's utility in medicinal chemistry programs targeting ACC.

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disorders

Purity and Storage Specifications

Commercially available 3-acetamidophenyl acetate (CAS 6317-89-1) is supplied with defined purity specifications that vary by vendor. Fluorochem offers the compound at 98% purity , while Sigma-Aldrich provides material at 94% purity , and Capotchem supplies product with purity NLT 98% [1]. The compound is a white to off-white solid with a melting point of 91-93°C [2]. Solubility is limited, with slight solubility in chloroform and methanol [2]. Recommended storage conditions include -20°C under inert atmosphere for long-term stability [2], though some vendors specify storage at room temperature in sealed, dry containers away from light . These defined purity and handling parameters are essential for researchers requiring consistent material quality for sensitive assays, where variations in purity or degradation products can confound experimental results.

Analytical Chemistry Quality Control Reference Standards

3-Acetamidophenyl Acetate Applications


Arylacylamidase Substrate Specificity Probe

Researchers investigating the substrate specificity of arylacylamidases in liver, kidney, or brain tissue can utilize 3-acetamidophenyl acetate (meta-isomer) as a distinct substrate to compare deacetylation rates against ortho- and para-substituted analogs. The documented regiochemical dependence of enzymatic cleavage provides a robust experimental system for characterizing enzyme active site geometry and for developing predictive models of metabolic stability [1].

ACC Inhibitor Scaffold

Medicinal chemistry programs targeting ACC1 or ACC2 for metabolic diseases (e.g., obesity, type 2 diabetes, non-alcoholic fatty liver disease) can employ 3-acetamidophenyl acetate as a validated core scaffold. Derivatives of this scaffold have demonstrated nanomolar inhibitory potency (IC50 = 32 nM against ACC1, 8 nM against ACC2), confirming the utility of the meta-substituted framework for lead optimization efforts [1].

Intermediate for Meta-Substituted Aromatics

Organic chemists can use 3-acetamidophenyl acetate as a versatile intermediate for synthesizing meta-substituted aniline derivatives. The compound's ester group can be selectively hydrolyzed to yield 3-acetamidophenol, while the acetamido group can be further functionalized or deprotected. This regiochemical specificity is not achievable with ortho- or para-isomers, making CAS 6317-89-1 the required starting material for meta-substituted target molecules .

HPLC Reference Standard

Analytical chemists developing HPLC methods for acetaminophen-related impurities can employ 3-acetamidophenyl acetate as a distinct retention time marker. The meta-isomer's unique chromatographic behavior, driven by its specific electronic and steric properties, provides a valuable reference point for method validation and for distinguishing between regioisomeric impurities that would otherwise co-elute .

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